molecular formula C20H32O7 B3026002 [5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester

[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester

Cat. No.: B3026002
M. Wt: 384.5 g/mol
InChI Key: FHTCEVVYDAAWIA-UKHAXTBBSA-N
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Description

. It is a complex organic compound with a molecular formula of C20H32O7 and a molecular weight of 384.5 g/mol. This compound has been isolated from microbial cultures and exhibits antibacterial properties, particularly against Staphylococcus aureus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for Berkeleylactone E typically involve multi-step organic synthesis processes. Reaction conditions often require the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of Berkeleylactone E involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may also involve the use of bioreactors for microbial fermentation, where specific strains of bacteria or fungi are cultured to produce the compound naturally. Downstream processing steps such as extraction, purification, and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Berkeleylactone E can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The hydroxyl or carboxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like thionyl chloride (SOCl2) for converting carboxyl groups to acid chlorides, and nucleophiles for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Berkeleylactone E has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: : Studied for its antibacterial properties and potential use in developing new antibiotics.

  • Medicine: : Investigated for its therapeutic potential against bacterial infections, particularly those caused by drug-resistant strains.

  • Industry: : Applied in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism by which Berkeleylactone E exerts its antibacterial effects involves binding to bacterial ribosomes and inhibiting protein synthesis. This disrupts bacterial cell growth and leads to cell death. The compound targets specific molecular pathways within the bacterial cell, making it effective against certain strains of bacteria.

Comparison with Similar Compounds

Berkeleylactone E is compared with other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin While these compounds share similar mechanisms of action, Berkeleylactone E is unique in its chemical structure and specific activity against certain bacterial strains

List of Similar Compounds

  • Erythromycin

  • Clarithromycin

  • Azithromycin

  • Telithromycin

  • Roxithromycin

Properties

IUPAC Name

4-[[(3Z,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11-/t15-,16-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTCEVVYDAAWIA-UKHAXTBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)OC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester
Reactant of Route 2
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester
Reactant of Route 3
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester
Reactant of Route 4
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester
Reactant of Route 5
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester
Reactant of Route 6
[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester

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